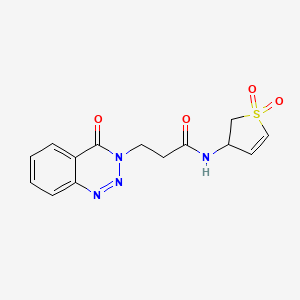![molecular formula C17H25N3O4S B4494734 1-METHANESULFONYL-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4494734.png)
1-METHANESULFONYL-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE
Overview
Description
1-METHANESULFONYL-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with methanesulfonyl and propylcarbamoyl groups. It is often utilized in various fields such as chemistry, biology, and medicine due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-METHANESULFONYL-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization with methanesulfonyl and propylcarbamoyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Functional Group Introduction: Introduction of methanesulfonyl and propylcarbamoyl groups via nucleophilic substitution or other suitable reactions.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-METHANESULFONYL-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl or sulfonyl groups, leading to the formation of alcohols or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, altering the compound’s properties.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) are commonly used
Major Products: The products of these reactions vary depending on the specific conditions and reagents used, but may include sulfoxides, sulfones, alcohols, and thiols.
Scientific Research Applications
1-METHANESULFONYL-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is widely used in scientific research due to its unique properties:
Chemistry: Utilized as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
1-METHANESULFONYL-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness: The presence of both methanesulfonyl and propylcarbamoyl groups in the piperidine ring makes this compound distinct, offering unique chemical and biological properties.
Properties
IUPAC Name |
1-methylsulfonyl-N-[2-(propylcarbamoyl)phenyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-3-10-18-17(22)14-8-4-5-9-15(14)19-16(21)13-7-6-11-20(12-13)25(2,23)24/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3,(H,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHCOEXONPCCBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2,4-difluorophenyl)-3-(3-pyridinyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B4494672.png)
![3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE](/img/structure/B4494676.png)
![methyl 5-{[(4-chlorophenyl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B4494680.png)

![2-methyl-N-[2-(4-morpholinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4494693.png)
![3-(Propan-2-YL)-5-[1-(thiophene-2-carbonyl)pyrrolidin-2-YL]-1,2-oxazole](/img/structure/B4494700.png)
![5-bromo-N-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B4494704.png)
![2-chloro-N,N-dimethyl-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4494708.png)
![2-(2-furylmethyl)-8-(2-methoxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B4494710.png)
![N-(2-hydroxycyclohexyl)-N-methyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4494716.png)
![2-(2,4-Difluorophenyl)-1-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone](/img/structure/B4494726.png)

![4-ethoxy-N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B4494736.png)
